Cas no 2150-58-5 (N,N-Dimethylindoaniline)

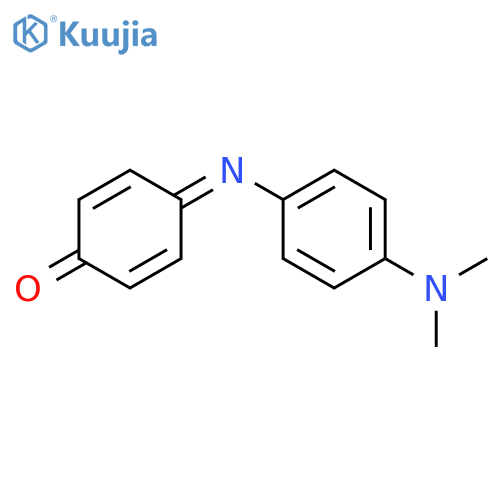

N,N-Dimethylindoaniline structure

商品名:N,N-Dimethylindoaniline

N,N-Dimethylindoaniline 化学的及び物理的性質

名前と識別子

-

- 2,5-Cyclohexadien-1-one,4-[[4-(dimethylamino)phenyl]imino]-

- 4-[4-(dimethylamino)phenyl]iminocyclohexa-2,5-dien-1-one

- EINECS 218-434-6

- Indoaniline,N,N-dimethyl

- Indoaniline,N-dimethyl

- N,N-dimethylindoaniline

- Phenol Blue

- 4-((4- (dimethylamino)phenyl)imino)-5-cyclohexadien-1-one

- 4-[[4-(dimethylamino)phenyl] imino]-5-cyclohexadien-1-one

- 4-(p-dimethylaminophenyl)imino-2,5-cyclohexadiene-1- one

- n,n-dimethyl-indoanilin

- WS-02336

- NSC-400538

- 4-[[4-(dimethylamino)phenyl]imino]-2,5-cyclohexadien-1-one

- DTXSID0062210

- SCHEMBL126305

- Indoaniline, N,N-dimethyl-

- NSC 400538

- N,N-Dimethyl-indoaniline

- 4-(p-Dimethylaminophenyl)imino-2,5-cyclohexadiene-1-one

- 4-([4-(Dimethylamino)phenyl]imino)-2,5-cyclohexadien-1-one #

- D85657

- 2, 4-(p-dimethylaminophenyl)imino-

- 4-((4-(Dimethylamino)phenyl)imino)cyclohexa-2,5-dienone

- NSC 402443

- 2, 4-[[4-(dimethylamino)phenyl]imino]-

- 4-((4-(Dimethylamino)phenyl)imino)cyclohexa-2,5-dien-1-one

- N,N-Dimethylindo-aniline

- 2,5-Cyclohexadien-1-one, 4-((4-(dimethylamino)phenyl)imino)-

- NSC402443

- N,N-Dimethylindoaniline, Dye content 97 %

- CHEMBL3276918

- J-014118

- AKOS015894711

- BRN 2109219

- Q2085508

- MFCD00001620

- 4-[4-(dimethylamino)phenyl]iminocyclohexa-2, 5-dien-1-one

- NSC-402443

- 2150-58-5

- WLN: L6V DYJ DUNR DN1&1

- 2,5-Cyclohexadien-1-one, 4-(p-dimethylaminophenyl)imino-

- P75HHB6E4Y

- Indoaniline,N-dimethyl-

- NSC400538

- NS00026887

- 2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-

- 4-{[4-(dimethylamino)phenyl]imino}cyclohexa-2,5-dien-1-one

- N,N-Dimethylindoaniline

-

- MDL: MFCD00001620

- インチ: 1S/C14H14N2O/c1-16(2)13-7-3-11(4-8-13)15-12-5-9-14(17)10-6-12/h3-10H,1-2H3

- InChIKey: LHGMHYDJNXEEFG-UHFFFAOYSA-N

- ほほえんだ: O=C1C=C/C(=N\C2C=CC(N(C)C)=CC=2)/C=C1

計算された属性

- せいみつぶんしりょう: 226.11100

- どういたいしつりょう: 226.111

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 354

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 32.7A^2

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.0852 (rough estimate)

- ゆうかいてん: 133-134 °C (lit.)

- ふってん: 367.89°C (rough estimate)

- フラッシュポイント: 172.5°C

- 屈折率: 1.6419 (estimate)

- PSA: 32.67000

- LogP: 2.52020

- ようかいせい: 未確定

N,N-Dimethylindoaniline セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-37/39

- RTECS番号:GU5530000

-

危険物標識:

- リスク用語:R36/37/38

N,N-Dimethylindoaniline 税関データ

- 税関コード:2925290090

- 税関データ:

中国税関コード:

2925290090概要:

2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

N,N-Dimethylindoaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1055035-1g |

N,N-Dimethylindoaniline |

2150-58-5 | 95% | 1g |

$295 | 2023-09-02 | |

| eNovation Chemicals LLC | Y1055035-5g |

N,N-Dimethylindoaniline |

2150-58-5 | 95% | 5g |

$730 | 2023-09-02 | |

| TRC | D478113-100mg |

N,N-Dimethylindoaniline |

2150-58-5 | 100mg |

$64.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-215500-1 g |

N,N-Dimethylindoaniline, |

2150-58-5 | 1g |

¥1,203.00 | 2023-07-10 | ||

| A2B Chem LLC | AD27738-10mg |

N,N-Dimethylindoaniline |

2150-58-5 | 10mg |

$135.00 | 2024-04-20 | ||

| A2B Chem LLC | AD27738-5mg |

N,N-Dimethylindoaniline |

2150-58-5 | 5mg |

$118.00 | 2024-04-20 | ||

| A2B Chem LLC | AD27738-2mg |

N,N-Dimethylindoaniline |

2150-58-5 | 2mg |

$86.00 | 2024-04-20 | ||

| A2B Chem LLC | AD27738-3mg |

N,N-Dimethylindoaniline |

2150-58-5 | 3mg |

$105.00 | 2024-04-20 | ||

| Aaron | AR0071QE-1g |

N,N-Dimethylindoaniline |

2150-58-5 | 97% | 1g |

$388.00 | 2025-02-11 | |

| eNovation Chemicals LLC | Y1055035-250mg |

N,N-Dimethylindoaniline |

2150-58-5 | 95% | 250mg |

$190 | 2025-02-24 |

N,N-Dimethylindoaniline 関連文献

-

Idney Brand?o,Tertius L. Fonseca,Herbert C. Georg,Marcos A. Castro,Renato B. Pontes Phys. Chem. Chem. Phys. 2020 22 17314

-

Viviana C. P. da Costa,Onofrio Annunziata Phys. Chem. Chem. Phys. 2015 17 28818

-

Yoshifumi Kimura,Tsuyoshi Yamaguchi,Noboru Hirota Phys. Chem. Chem. Phys. 2000 2 1415

-

Fredric M. Menger,Ana M. Sanchez Chem. Commun. 1997 199

-

5. Thermodynamic study of p-sulfonated calixarene complexes in aqueous solutionWenle Tao,Mónica Barra J. Chem. Soc. Perkin Trans. 2 1998 1957

2150-58-5 (N,N-Dimethylindoaniline) 関連製品

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

推奨される供給者

atkchemica

(CAS:2150-58-5)N,N-Dimethylindoaniline

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ